molecular formula C13H7Cl2F3N2O2 B063498 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-30-1

4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B063498
M. Wt: 351.1 g/mol
InChI Key: HSBJECAMXXWHKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate involves various chemical methodologies, aiming at modifying its structure to enhance its biological activity or to study its chemical behavior. For instance, Srinu et al. (2019) synthesized a series of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives and confirmed their structures through NMR and MS spectral data, demonstrating the compound's potential as an anti-TB agent (Srinu et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. Such analyses reveal the planarity, stereochemistry, and intermolecular interactions that may influence the compound's chemical reactivity and biological activity. Bunker et al. (2010) characterized the structure of a related compound, demonstrating its essentially planar nature and the bond angles within the pyrimidine ring (Bunker et al., 2010).

Scientific Research Applications

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

Research has shown that 5-pyrimidyllithium species are stable when flanked by electron-withdrawing substituents such as trifluoromethyl and chlorine, leading to high yields of 5-carboxylic acids from various pyrimidine derivatives. This has implications for the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, including those related to 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis of Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid

The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid involves the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide. This method allows the generation of various compounds, potentially including derivatives of 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, for further applications in the field of biochemistry (Sukach et al., 2015).

Inhibitors of Gene Expression

The structure-activity relationship studies of certain pyrimidine carboxamides, closely related to 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, have revealed their potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. This highlights the possibility of using similar compounds in the regulation of gene expression (Palanki et al., 2000).

Optical Properties of Pyrimidine Derivatives

Studies on thiopyrimidine derivatives, related to the compound of interest, have explored their electronic, linear, and nonlinear optical properties. These findings could be relevant for the development of new materials and technologies using similar pyrimidine derivatives (Hussain et al., 2020).

Synthesis of Pyrimidopyrimidine Derivatives

The synthesis of novel pyrimidopyrimidine derivatives, which may include structures similar to 4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, has demonstrated their antimicrobial properties. This suggests potential applications in the development of new antimicrobial agents (Abu-Melha, 2014).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(4-chlorophenyl)methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O2/c14-8-3-1-7(2-4-8)6-22-11(21)9-5-19-12(15)20-10(9)13(16,17)18/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBJECAMXXWHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

175137-30-1
Record name (4-Chlorophenyl)methyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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